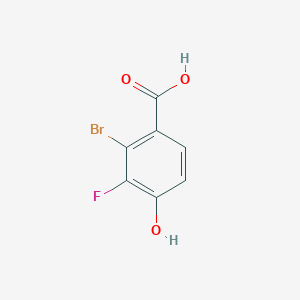
2-溴-3-氟-4-羟基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups
科学研究应用
2-Bromo-3-fluoro-4-hydroxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of advanced materials with specific properties.
作用机制
Target of Action
A similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a mediator of several physiological functions. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
It can be inferred from the similar compound, 4-bromo-3-hydroxybenzoic acid, that it may inhibit the enzymatic activity of hdc and aromatic-l-amino acid decarboxylase, thereby affecting the synthesis of histamine, dopamine, and serotonin .
Biochemical Pathways
Given its potential inhibition of hdc and aromatic-l-amino acid decarboxylase, it can be inferred that it may affect the histamine synthesis pathway and the synthesis of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties that could influence its bioavailability are mentioned for a similar compound .
Result of Action
Based on the inhibition of hdc and aromatic-l-amino acid decarboxylase by a similar compound, it can be inferred that it may lead to reduced levels of histamine, dopamine, and serotonin .
生化分析
Biochemical Properties
2-Bromo-3-fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2-Bromo-3-fluoro-4-hydroxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluoro-4-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
2-Bromo-3-fluoro-4-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of amino acids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-fluoro-4-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps :
Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.
Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.
Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.
Deamination: The amine group is removed through deamination using hypophosphorous acid.
Separation and Hydrolysis: The resulting compound is separated and hydrolyzed with sulfuric acid to yield 2-Bromo-3-fluoro-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for 2-Bromo-3-fluoro-4-hydroxybenzoic acid are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
2-Bromo-3-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoquinones .
相似化合物的比较
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom
属性
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODOFMNZCEPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

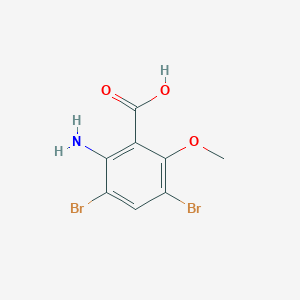
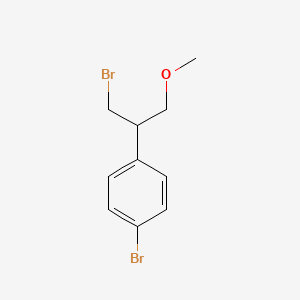
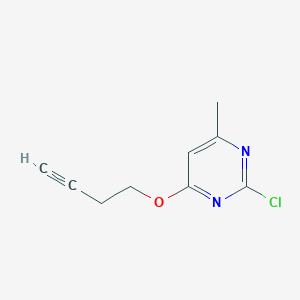
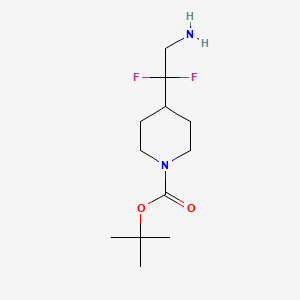
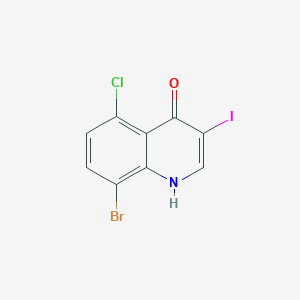

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
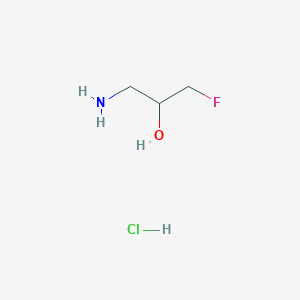
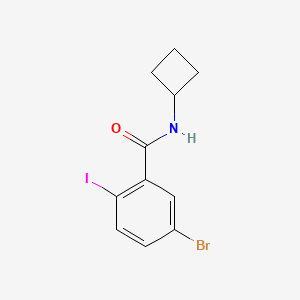
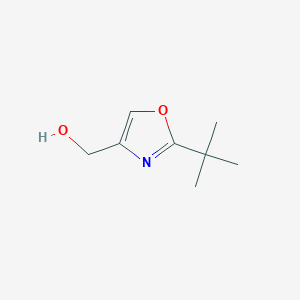
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

